molecular formula C10H8ClNS B6615448 Thiazole, 2-(p-chlorophenyl)-4-methyl- CAS No. 25100-91-8

Thiazole, 2-(p-chlorophenyl)-4-methyl-

Cat. No.: B6615448
CAS No.: 25100-91-8
M. Wt: 209.70 g/mol
InChI Key: BOLUTFLCJITYBW-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocyclic Scaffold in Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a fundamental and privileged scaffold in chemical research. sigmaaldrich.comsigmaaldrich.comglobalresearchonline.net Its unique electronic properties and the ability of its derivatives to participate in a wide range of chemical reactions make it a versatile building block in organic synthesis. scielo.br The thiazole moiety is a key constituent in a number of natural products, most notably Thiamine (Vitamin B1), which is essential for metabolism. researchgate.net The structural rigidity and potential for diverse substitution patterns on the thiazole ring allow for the fine-tuning of steric and electronic properties, making it an attractive core for designing molecules with specific functions. sigmaaldrich.comnih.gov The development of synthetic methodologies to construct and functionalize the thiazole core has been a continuous area of research, leading to a vast library of thiazole-containing architectures. sigmaaldrich.com

Overview of Substituted Thiazoles in Medicinal Chemistry and Materials Science

Substituted thiazoles are of paramount importance in both medicinal chemistry and materials science due to their wide spectrum of biological activities and unique physicochemical properties. sigmaaldrich.comnih.gov In medicinal chemistry, the thiazole ring is considered a vital pharmacophore and is present in numerous FDA-approved drugs with applications as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. sigmaaldrich.comnih.govnih.gov The versatility of the thiazole nucleus is demonstrated by its presence in drugs such as the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the non-steroidal anti-inflammatory drug meloxicam. researchgate.netresearchgate.net Researchers have extensively explored the structure-activity relationships of substituted thiazoles, with findings indicating that the nature and position of substituents significantly influence their biological efficacy. globalresearchonline.net For instance, the introduction of a p-chlorophenyl group, as seen in the subject compound, is a common strategy in medicinal chemistry to enhance biological activity.

In the realm of materials science, thiazole-based compounds are investigated for their potential in developing organic semiconductors, dyes, and other functional materials. The electron-deficient nature of the thiazole ring, combined with its planar structure, can facilitate efficient intermolecular π–π stacking, a desirable characteristic for charge transport in organic electronic devices. Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, are noted for their high oxidative stability and have been explored as building blocks for organic photovoltaics.

Research Trajectory of 2-(p-chlorophenyl)-4-methyl-thiazole and its Analogues

While specific research focusing exclusively on 2-(p-chlorophenyl)-4-methyl-thiazole is not extensively documented in publicly available literature, its research trajectory can be understood through the broader investigation of its analogues and related 2-aryl-4-methylthiazole derivatives. The synthesis and evaluation of compounds with the 4-(4-chlorophenyl)thiazole core have been a subject of interest in the pursuit of new therapeutic agents. scielo.br

Research into analogues often begins with the synthesis of a core scaffold, followed by the introduction of various functional groups to explore the structure-activity relationship. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)thiazole has been documented as a precursor for more complex derivatives. chemicalbook.comsigmaaldrich.com From this and similar starting materials, a variety of analogues have been developed, including those with carbohydrazide, carboxylic acid, and acetamide (B32628) functionalities. sigmaaldrich.commdpi.commoldb.com

Studies on these analogues have primarily focused on their potential biological activities. For example, various 4-(4-chlorophenyl)thiazole derivatives have been synthesized and evaluated for their leishmanicidal, trypanocidal, and anticancer properties. scielo.br The general trend in the research of these analogues involves modifying substituents on the thiazole ring or on the attached functional groups to optimize biological activity and explore their mechanism of action. nih.gov The consistent appearance of the 2-(p-chlorophenyl) moiety in these studies underscores its importance as a key structural feature for conferring desired biological effects.

Interactive Data Tables

Below are tables summarizing the available chemical data for 2-(p-chlorophenyl)-4-methyl-thiazole and some of its closely related analogues.

Table 1: Physicochemical Properties of 2-(p-chlorophenyl)-4-methyl-thiazole and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(4-Chlorophenyl)-4-methylthiazole-5-carbohydrazide685541-32-6C11H10ClN3OS267.73
4-(4-Chlorophenyl)-2-methylthiazole-5-carboxylic acid537712-89-3C11H8ClNO2S253.71
2-Amino-4-(4-chlorophenyl)thiazole2103-99-3C9H7ClN2S210.68
4-Methylthiazole (B1212942)693-95-8C4H5NS99.15

Table 2: Structural Information of Selected Thiazole Derivatives

Compound NameSMILES StringInChI Key
4-(4-Chlorophenyl)-2-methylthiazole-5-carboxylic acidCC1=NC(C2=CC=C(Cl)C=C2)=C(C(O)=O)S1IHJJJAJPBIRHNN-UHFFFAOYSA-N
2-Amino-4-(4-chlorophenyl)thiazoleNc1nc(cs1)-c2ccc(Cl)cc2DWGWNNCHJPKZNC-UHFFFAOYSA-N

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLUTFLCJITYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947960
Record name 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25100-91-8
Record name 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 P Chlorophenyl 4 Methyl Thiazole and Its Derivatives

Classical and Modern Approaches to Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a well-established field in organic synthesis, with a variety of methods developed over the years. These range from classical condensation reactions to more contemporary multi-component and catalytic strategies.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the formation of the thiazole nucleus. mdpi.comyoutube.com

The traditional Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide or thiourea (B124793). mdpi.comyoutube.com For the specific synthesis of 2-(p-chlorophenyl)-4-methyl-thiazole, the required starting materials are chloroacetone (B47974) (an α-haloketone) and 4-chlorothiobenzamide (B1225484) (a thioamide). sigmaaldrich.comwikipedia.org

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com The reaction is typically carried out in a suitable solvent, and the conditions can be varied to optimize the yield. scribd.com While the standard procedure is effective, modifications such as conducting the reaction under acidic conditions can influence the regioselectivity, especially when using N-substituted thioureas. rsc.org

Table 1: Reactants for Hantzsch Synthesis of 2-(p-chlorophenyl)-4-methyl-thiazole

ReactantRoleChemical Structure
Chloroacetoneα-HaloketoneCH₃COCH₂Cl
4-ChlorothiobenzamideThioamideClC₆H₄CSNH₂

This table illustrates the primary reactants involved in the classical Hantzsch synthesis for the target compound.

While the Hantzsch synthesis provides a direct route to the thiazole ring, multi-step sequences can also be employed for the construction of the thiazole backbone, particularly in solid-phase synthesis or when introducing complex functionalities. nih.gov For instance, a linear precursor can be assembled on a solid support, followed by cyclization to form the thiazole ring. nih.gov An alternative multi-step approach could involve the initial synthesis of a 2-aminothiazole (B372263) derivative, which is then further modified. For example, 2-aminothiazoles can be synthesized from the reaction of thiourea with an α-haloketone. nih.gov The resulting 2-amino group can then be transformed into other functional groups through various chemical reactions, although this is a more indirect route to 2-arylthiazoles. A one-pot, two-step procedure has been described for the synthesis of related 2-arylidenehydrazinyl-4-arylthiazoles, where a thiosemicarbazone is formed in situ and then cyclized with a phenacyl bromide. orientjchem.org

Multi-Component Reactions (MCRs) for Thiazole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have gained prominence as an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of thiazole derivatives. researchgate.netresearchgate.net Although a specific MCR for 2-(p-chlorophenyl)-4-methyl-thiazole is not prominently reported, the general strategies can be adapted. For example, a three-component reaction involving an aldehyde (such as p-chlorobenzaldehyde), a source of sulfur (like potassium thiocyanate), and an α-haloketone could potentially yield the desired thiazole scaffold. organic-chemistry.org The development of such MCRs is an active area of research, aiming to provide rapid and diverse access to substituted thiazoles.

Eco-Friendly and Catalytic Synthesis Strategies

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. This includes the use of biocatalysts and green reaction conditions to minimize waste and energy consumption.

Chitosan (B1678972), a biodegradable polymer derived from chitin, has emerged as a promising eco-friendly biocatalyst for various organic transformations, including the synthesis of thiazole derivatives. mdpi.comnih.govresearchgate.net Chitosan-based hydrogels, in particular, have shown excellent catalytic activity. mdpi.commdpi.comacs.org These hydrogels can be modified to enhance their catalytic properties and can be easily separated from the reaction mixture and reused, adding to the sustainability of the process. nih.gov

The synthesis of thiazoles using a chitosan hydrogel catalyst is often performed under ultrasonic irradiation, which can lead to shorter reaction times and higher yields. mdpi.comnih.gov The mechanism is believed to involve the activation of the reactants within the porous structure of the hydrogel. mdpi.com For the synthesis of thiazole derivatives, a mixture of an α-haloketone and a thioamide can be reacted in the presence of a chitosan hydrogel catalyst. researchgate.net This method offers a green alternative to traditional synthetic routes.

Table 2: Comparison of Synthetic Methodologies

MethodologyKey FeaturesAdvantagesDisadvantages
Hantzsch Synthesis Condensation of α-haloketone and thioamide. mdpi.comWell-established, generally good yields.May require harsh conditions, potential for side products. rsc.org
Multi-Step Synthesis Stepwise construction of the thiazole ring. nih.govAllows for the introduction of complex substituents.Longer reaction sequences, lower overall yields.
Multi-Component Reactions Three or more reactants in a one-pot reaction. researchgate.netHigh atom economy, operational simplicity.Can be challenging to optimize for specific targets.
Biocatalysis (Chitosan) Use of a renewable and reusable catalyst. mdpi.comnih.govEco-friendly, mild reaction conditions. mdpi.comCatalyst preparation may be required.

This table provides a comparative overview of the different synthetic strategies discussed for the preparation of 2-(p-chlorophenyl)-4-methyl-thiazole and its derivatives.

Ultrasonic Irradiation in Thiazole Synthesis

The application of ultrasonic irradiation has emerged as a significant green chemistry technique for the synthesis of thiazole derivatives. tandfonline.com This method offers numerous advantages over conventional heating, including dramatically reduced reaction times, increased product yields, milder reaction conditions, and operational simplicity. tandfonline.comwisdomlib.orgnih.gov The core principle of sonochemistry lies in acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, thereby accelerating chemical reactions. nih.gov

The Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones with thioamides, has been effectively adapted for sonochemical conditions. benthamdirect.comnih.govcitedrive.com For the synthesis of a compound like 2-(p-chlorophenyl)-4-methyl-thiazole, this would typically involve reacting 4-chlorothiobenzamide with chloroacetone. Under ultrasonic irradiation, this condensation proceeds efficiently, often with the aid of an eco-friendly catalyst. nih.govbohrium.com Studies have shown that the power and duration of the ultrasound are critical parameters that need optimization; high power and prolonged irradiation can sometimes lead to the decomposition of reactants. benthamdirect.comnih.gov For many thiazole syntheses, an irradiation power of 720 watts for a short duration, often in pulsed mode, has been found to be optimal. benthamdirect.comnih.gov

The use of green biocatalysts, such as those derived from chitosan, in conjunction with ultrasound, further enhances the eco-friendliness of thiazole synthesis. nih.govbohrium.commdpi.com These catalysts can often be recovered and reused multiple times without a significant loss of activity, adding to the economic and environmental benefits of the process. nih.govbohrium.com

Table 1: Advantages of Ultrasonic Irradiation in Thiazole Synthesis

Feature Description References
Increased Yields Higher conversion of reactants to the desired thiazole product. tandfonline.comwisdomlib.orgnih.gov
Reduced Reaction Time Reactions are often completed in minutes compared to hours required for conventional methods. wisdomlib.orgmdpi.com
Milder Conditions Reactions can be conducted at lower temperatures, preserving sensitive functional groups. nih.govcitedrive.comnih.gov
Energy Efficiency Provides an energy-efficient alternative to traditional heating methods. tandfonline.commdpi.com

| Green Chemistry | Minimizes the use of hazardous solvents and energy consumption. | tandfonline.comnih.gov |

Functionalization and Derivatization Strategies of the Thiazole Core

The thiazole ring is a versatile scaffold that can be modified at its various positions to create a diverse library of compounds. researchgate.netnih.gov

Substitution at the 2-Position of the Thiazole Ring

The 2-position of the thiazole ring is particularly reactive due to its acidic proton, making it a prime site for functionalization. nih.gov A predominant strategy for introducing substituents at this position is through metal-catalyzed cross-coupling reactions. numberanalytics.comresearchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Common cross-coupling reactions for functionalizing the 2-position of thiazoles include:

Suzuki-Miyaura Coupling: This involves the reaction of a 2-halothiazole or a thiazole boronic acid/ester with an aryl or alkyl halide in the presence of a palladium catalyst. numberanalytics.com

Stille Coupling: This method couples a 2-stannane-thiazole with an aryl or alkyl halide, also catalyzed by palladium. numberanalytics.com

Negishi Coupling: In this reaction, a thiazole organozinc reagent is coupled with an aryl or alkyl halide using a palladium or nickel catalyst. numberanalytics.com

Direct C-H Arylation: More recent methods focus on the direct coupling of the C-H bond at the 2-position with aryl halides, often using a palladium/copper catalyst system. researchgate.net This approach avoids the need for pre-functionalization of the thiazole ring, making it a more atom-economical process.

Nucleophilic aromatic substitution (SNAr) can also occur at the 2-position, particularly if a good leaving group (like a halogen) is present. numberanalytics.com

Table 2: Metal-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization at C2-Position

Reaction Thiazole Reagent Coupling Partner Catalyst Reference
Suzuki-Miyaura Thiazole boronic acid/ester Aryl/alkyl halide Pd(0)/Pd(II) numberanalytics.com
Stille Thiazole stannane Aryl/alkyl halide Pd(0)/Pd(II) numberanalytics.com

Substitution at the 4-Position of the Thiazole Ring

The 4-position of the thiazole ring is typically functionalized by incorporating the desired substituent into one of the starting materials for the Hantzsch synthesis. For 2-(p-chlorophenyl)-4-methyl-thiazole, the methyl group at the 4-position originates from the use of chloroacetone as the α-haloketone. orgsyn.org To introduce other substituents at this position, one would start with a different α-haloketone.

Post-synthetic modification at the 4-position is also possible, although it can be less straightforward than at the 2- or 5-positions. The reactivity of halogenated thiazoles towards nucleophiles has been studied, and in some cases, 4-halogenothiazoles show greater reactivity than their 2-halogen isomers, depending on the reaction conditions. rsc.org This allows for the introduction of various groups via nucleophilic substitution or metal-catalyzed coupling reactions on a pre-formed 4-halothiazole derivative. The synthesis of 2,4-disubstituted arylthiazoles has been achieved through palladium-catalyzed Suzuki-Miyaura coupling reactions between a 2-bromothiazole (B21250) derivative and a boronic acid, or vice-versa, to build complex structures. nih.gov

Derivatization at the 5-Position and Beyond

The 5-position of the thiazole ring is the most susceptible to electrophilic substitution due to the directing effect of the ring's nitrogen and sulfur atoms. numberanalytics.com Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: Achieved with a mixture of nitric and sulfuric acids. numberanalytics.com

Friedel-Crafts Acylation: Can be performed in the presence of a Lewis acid catalyst. numberanalytics.com

Once a group, such as a halogen, is installed at the 5-position, it can serve as a handle for further modifications, including metal-catalyzed cross-coupling reactions. mdpi.com Additionally, C-H activation strategies have been developed for the direct functionalization of the C5-position. The influence of substituents at the C5-position can be significant; for example, the presence of a methyl group at C5 in the drug meloxicam, compared to its absence in sudoxicam, is known to drastically alter its metabolic profile and toxicity. researchgate.netnih.gov

Recent research has also unveiled the synthesis and functionalization of novel fused heteroaromatic systems, such as 2H-thiazolo[4,5-d] nih.govmdpi.comnumberanalytics.comtriazole. In these systems, a sulfone group attached to the thiazole ring acts as a versatile reactive point, enabling SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, showcasing advanced derivatization possibilities beyond the simple thiazole core. rsc.orgnih.gov

Formation of Hybrid Scaffolds Incorporating Thiazole Moieties

A prominent strategy in medicinal chemistry is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule. acs.orgnih.gov This approach aims to develop compounds with enhanced efficacy, novel mechanisms of action, or reduced drug resistance. The thiazole scaffold is a popular component in the design of such hybrids. researchgate.netacs.org

Thiazole moieties have been conjugated with a variety of other bioactive heterocyclic rings, resulting in novel hybrid scaffolds. acs.org Examples include:

Thiazolyl-Pyrazoline Hybrids: These are formed by combining the thiazole core with pyrazoline derivatives, creating a unified scaffold with synergistic biological potential. acs.org

Thiazole-Triazole Hybrids: Synthesized using techniques like "click chemistry," these hybrids have demonstrated significant antimicrobial and antibiofilm activities. nih.gov

Thiazole-Phthalazine Hybrids: One-pot multicomponent reactions have been used to create complex molecules incorporating thiazole, phthalazine, and other rings, which have been investigated for their anticancer properties. nih.gov

Thiazole-Coumarin Hybrids: The fusion of thiazole and coumarin (B35378) cores has led to the development of new bioactive compounds. acs.org

These hybridization strategies significantly expand the chemical space accessible from the core thiazole structure, enabling the fine-tuning of pharmacological properties.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of atoms within the molecular structure of 2-(p-chlorophenyl)-4-methylthiazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For 2-(p-chlorophenyl)-4-methylthiazole, the spectrum is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring, the methyl group, and the p-chlorophenyl substituent.

Based on data for analogous structures, the anticipated chemical shifts (δ) are as follows: The protons of the p-chlorophenyl group typically appear as two distinct doublets in the aromatic region, integrating to two protons each. One doublet, corresponding to the protons ortho to the thiazole ring, would be expected around 7.87 ppm, while the doublet for the protons meta to the thiazole (and ortho to the chlorine atom) would appear slightly upfield, around 7.45 ppm, both with a typical coupling constant (J) of approximately 8.0 Hz. moldb.com

The proton on the thiazole ring (H-5) is expected to appear as a singlet, with a characteristic shift influenced by the adjacent sulfur atom and methyl group. In the parent 4-methylthiazole (B1212942), this proton appears at approximately 6.87 ppm. chemicalbook.com The methyl group (CH₃) protons at the C-4 position are also anticipated to produce a singlet, likely appearing further upfield, around 2.47 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for 2-(p-Chlorophenyl)-4-methylthiazole

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Reference
Aromatic CH (ortho to Thiazole) ~7.87 Doublet (d) 2H ~8.0 moldb.com
Aromatic CH (meta to Thiazole) ~7.45 Doublet (d) 2H ~8.0 moldb.com
Thiazole C5-H ~6.87 Singlet (s) 1H N/A chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The spectrum for 2-(p-chlorophenyl)-4-methylthiazole would display distinct signals for each unique carbon atom. In related 4-(4-chlorophenyl)-2-aminothiazole structures, the carbon of the thiazole ring bonded to sulfur and nitrogen (C-2) shows a signal around 168.9 ppm. rsc.org The carbons of the p-chlorophenyl ring typically resonate in the 128-135 ppm range. rsc.org For the 4-methylthiazole moiety, the C-4 and C-5 carbons are expected at approximately 151.2 ppm and 115.6 ppm, respectively, with the methyl carbon appearing around 17.1 ppm, based on data for the parent 4-methylthiazole. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for 2-(p-Chlorophenyl)-4-methylthiazole

Carbon Assignment Predicted Chemical Shift (δ, ppm) Reference
Thiazole C2 ~168.9 rsc.org
Thiazole C4 ~151.2 chemicalbook.com
Aromatic C (C-Cl) ~135.0 rsc.org
Aromatic C (C-Thiazole) ~134.0 rsc.org
Aromatic CH ~129.0 rsc.org
Aromatic CH ~128.0 rsc.org
Thiazole C5 ~115.6 chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(p-chlorophenyl)-4-methylthiazole is expected to show characteristic absorption bands for the aromatic ring, the thiazole ring, and the C-Cl bond.

Key expected vibrational frequencies include C-H stretching from the aromatic ring typically observed around 3100-3000 cm⁻¹. biosynth.com The C=N stretching vibration within the thiazole ring is a key indicator and is anticipated in the region of 1614-1544 cm⁻¹. researchgate.netcardiff.ac.uk Aromatic C=C stretching vibrations are expected between 1600 and 1450 cm⁻¹. The C-S stretching vibration, also characteristic of the thiazole ring, is generally weaker and appears in the fingerprint region. The presence of the chlorine atom is indicated by a C-Cl stretching band, which typically falls in the 800-600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for 2-(p-Chlorophenyl)-4-methylthiazole

Vibrational Mode Predicted Frequency (cm⁻¹) Reference
Aromatic C-H Stretch 3100 - 3000 biosynth.com
Thiazole C=N Stretch 1614 - 1544 researchgate.netcardiff.ac.uk
Aromatic C=C Stretch 1600 - 1450 cardiff.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of 2-(p-chlorophenyl)-4-methylthiazole (C₁₀H₈ClNS) is approximately 209.7 g/mol .

Upon ionization, the molecular ion peak [M]⁺ would be expected at m/z ≈ 209 and a characteristic [M+2]⁺ peak at m/z ≈ 211 with about one-third the intensity, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the cleavage of the bonds connecting the phenyl and thiazole rings, as well as fragmentation of the thiazole ring itself. Analysis of related structures like 2-isopropyl-4-methylthiazole (B103707) shows characteristic fragments from the thiazole ring. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule. For 2-(p-chlorophenyl)-4-methylthiazole, with the molecular formula C₁₀H₈ClNS, the calculated exact mass can be compared to the experimentally measured value to unequivocally confirm its composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For instance, HRMS has been used to confirm the calculated mass of complex thiazole derivatives with high accuracy. rsc.org

Table 4: List of Compounds Mentioned

Compound Name
Thiazole, 2-(p-chlorophenyl)-4-methyl-
4-(4-chlorophenyl)-2-aminothiazole
4-methylthiazole
2-isopropyl-4-methylthiazole

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a sample. In the characterization of a newly synthesized compound such as 2-(p-chlorophenyl)-4-methylthiazole, this method serves as a crucial verification of its atomic makeup and purity. The technique typically involves high-temperature combustion of the organic compound, which converts the constituent elements into simple gaseous products. measurlabs.com Carbon is converted to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas, and sulfur to sulfur dioxide. These gases are then separated and quantified, allowing for the determination of the mass percentage of each element in the original sample. uga.edu

The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula (C₁₀H₈ClNS). A close correlation between the found and calculated values, typically within a ±0.4% deviation, is widely considered confirmation of the compound's identity and purity. semanticscholar.org For 2-(p-chlorophenyl)-4-methylthiazole, the theoretical elemental composition has been calculated and is presented below.

Table 1: Calculated Elemental Composition of 2-(p-chlorophenyl)-4-methylthiazole (Molecular Formula: C₁₀H₈ClNS; Molecular Weight: 209.69 g/mol )

ElementSymbolAtomic Weight ( g/mol )% Calculated
CarbonC12.01157.28%
HydrogenH1.0083.85%
NitrogenN14.0076.68%
SulfurS32.0615.29%
ChlorineCl35.45316.91%

This table presents the theoretical (calculated) values. Experimental data from peer-reviewed literature for this specific compound is not available.

X-ray Crystallography for Three-Dimensional Structural Determination

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted in a diffractometer and irradiated with a focused beam of monochromatic X-rays. nih.gov As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org

By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. nih.gov From this map, the positions of individual atoms can be determined, revealing the exact structure of the molecule. Key data obtained from an X-ray crystallographic analysis would include:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The description of the symmetry elements within the crystal.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates for each atom in the molecule.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form.

Torsional Angles: The dihedral angles that define the molecule's conformation, such as the rotational relationship between the chlorophenyl ring and the methylthiazole ring system.

This comprehensive structural data provides unambiguous proof of the compound's molecular architecture and insights into intermolecular interactions within the crystal lattice. thepharmajournal.com

Computational and Theoretical Chemistry of 2 P Chlorophenyl 4 Methyl Thiazole and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone in the computational study of thiazole (B1198619) derivatives, offering a balance between accuracy and computational cost. kbhgroup.inresearchgate.net These calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are frequently employed to model the properties of these heterocyclic systems. kbhgroup.inresearchgate.netresearchgate.netirjweb.com

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. ajrconline.org For thiazole derivatives, DFT calculations are used to determine key structural parameters like bond lengths, bond angles, and dihedral angles. kbhgroup.inajrconline.org For instance, in a study on a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the molecular structure was optimized using the B3LYP method with various basis sets, and the results were found to be in good agreement with experimental data from single-crystal X-ray diffraction. researchgate.net The analysis of dihedral angles is particularly important as it reveals the planarity and orientation of the different ring systems within the molecule, such as the thiazole and chlorophenyl rings. irjweb.com This information is crucial for understanding how the molecule interacts with its environment.

Table 1: Representative Calculated Geometrical Parameters for Thiazole Derivatives
ParameterDescriptionTypical Calculated ValueReference
Bond Length (C-S)Carbon-Sulfur bond length in the thiazole ring~1.7-1.8 Å researchgate.net
Bond Length (C-N)Carbon-Nitrogen bond length in the thiazole ring~1.3-1.4 Å researchgate.net
Bond Angle (C-S-C)Bond angle around the sulfur atom in the thiazole ring~90-92° irjweb.com
Dihedral AngleTorsional angle between the thiazole and phenyl ringsVaries, indicates relative orientation irjweb.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netirjweb.com

A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For many thiazole derivatives, this energy gap is calculated to be relatively low, indicating that charge transfer can readily occur within the molecule, which is often associated with enhanced biological activity. researchgate.netnih.gov DFT calculations, such as those using the B3LYP/6-311G(d,p) basis set, are used to compute the energies of these orbitals and visualize their distribution across the molecule. kbhgroup.inirjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Thiazole Analogues
Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine-5.5293-0.83024.6991 irjweb.com
5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole-6.69-1.505.19 researchgate.net
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657 nih.gov

Molecular Electrostatic Potential (MESP) analysis is a powerful tool for predicting the reactive sites of a molecule. chemrxiv.orgnih.gov It creates a color-coded, three-dimensional map of the electron density, which helps to identify regions that are prone to electrophilic and nucleophilic attack. researchgate.netnih.gov In an MESP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. nih.gov These areas often correspond to the location of lone pairs on heteroatoms like nitrogen and sulfur. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles; these are usually found around hydrogen atoms. researchgate.netnih.gov For chlorophenyl-thiazole derivatives, MESP analysis can pinpoint the electronegative nitrogen and sulfur atoms of the thiazole ring and the chlorine atom on the phenyl ring as potential sites for interaction. researchgate.netresearchgate.net

Derived from the energies of the HOMO and LUMO, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. cu.edu.egresearchgate.net Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. researchgate.net

These parameters are calculated using DFT methods and help in comparing the reactivity of different thiazole analogues. cu.edu.egresearchgate.net For example, a low hardness value and a high electrophilicity index suggest that a compound is likely to be biologically active. nih.govresearchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Thiazole Analogue
DescriptorFormulaSignificanceReference
Electronegativity (χ)-(EHOMO + ELUMO)/2Electron-attracting power researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to deformation researchgate.netresearchgate.net
Chemical Softness (S)1/(2η)Tendency to react researchgate.netresearchgate.net
Electrophilicity Index (ω)χ2/(2η)Propensity to accept electrons researchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.netmalayajournal.org By calculating the theoretical vibrational frequencies, researchers can make detailed assignments of the experimental spectral bands. researchgate.netajrconline.org There is often a good correlation between the computed and observed frequencies, although theoretical values are typically scaled to correct for anharmonicity and basis set deficiencies. kbhgroup.inmalayajournal.org This analysis confirms the molecular structure and provides insights into the vibrational modes of specific functional groups, such as the C-H, C=N, and C-S stretching and bending vibrations within the 2-(p-chlorophenyl)-4-methyl-thiazole structure. malayajournal.orgnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 2-(p-chlorophenyl)-4-methyl-thiazole, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govnih.govplos.org This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. nih.gov

Docking simulations for thiazole derivatives have been performed against various biological targets, including enzymes like DNA gyrase, lanosterol (B1674476) 14α-demethylase, and various protein kinases. researchgate.netnih.gov The results of these simulations are typically expressed as a binding energy or docking score, where a more negative value indicates a stronger and more favorable interaction. nih.govnih.gov

The analysis of the docked pose reveals the specific interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Crucial for specificity and strong binding. nih.govnih.gov

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein. researchgate.net

π-π Stacking: Interactions between aromatic rings of the ligand and protein residues. nih.gov

Arene-Cation Interactions: Electrostatic interactions between an aromatic ring and a positively charged residue. nih.gov

For example, molecular docking studies on thiazole analogues have shown that the thiazole ring and its substituents can form significant hydrogen bonds and hydrophobic interactions within the active sites of target enzymes, explaining their observed biological activities. researchgate.netresearchgate.net

Table 4: Representative Molecular Docking Results for Thiazole Analogues
Compound AnalogueTarget ProteinBinding Energy / Docking Score (kcal/mol)Key Interacting ResiduesReference
Thiazole-Hydrazone derivativeDNA Gyrase-7.0 to -4.6Not specified researchgate.net
Thiazole-Pyridine hybridSARS-CoV-2 Main Protease (Mpro)-8.6Not specified researchgate.net
(E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazoleLanosterol 14α-demethylase-8.715Met509, Phe506, Tyr140, Phe241 nih.gov
Thiazolo[3,2-a]pyridine derivativeα-amylase-7.43Trp59, Tyr62, Gln63, Asp197, His299 plos.org

Prediction of Binding Modes and Affinities

Computational methods, particularly molecular docking, are instrumental in predicting how thiazole derivatives, including analogues of 2-(p-chlorophenyl)-4-methyl-thiazole, bind to biological targets and in estimating their binding affinities. These studies provide crucial insights into the potential efficacy of these compounds as therapeutic agents.

Molecular docking studies on various thiazole analogues have revealed their potential to bind to a range of protein targets with significant affinity. For instance, a series of 2,4-disubstituted thiazole derivatives were docked into the colchicine-binding site of tubulin, a key protein in cell division and a target for anticancer drugs. nih.gov The calculated free binding energies for these compounds were found to be in the range of -13.88 to -14.50 kcal/mol, which were notably higher than that of the reference compound, combretastatin (B1194345) A-4 (-13.42 kcal/mol), indicating a strong binding potential. nih.gov Similarly, docking studies of novel thiazole derivatives against the SARS-CoV-2 main protease (Mpro) showed binding energies ranging from -5.8 to -8.6 kcal/mol.

The binding affinity is a critical parameter that helps in identifying promising drug candidates. In a study involving 1,2,4-triazole-based derivatives, which share structural similarities with thiazoles, compounds exhibited excellent binding affinities towards cancer-related kinases like c-kit tyrosine kinase and protein kinase B, with values reaching as high as -176.749 kcal/mol and -170.066 kcal/mol, respectively. nih.gov These high negative values signify a strong and stable interaction between the ligand and the protein.

The prediction of these binding modes and affinities allows for the rational design of more potent and selective inhibitors. By understanding how structural modifications affect binding, chemists can synthesize new analogues with improved therapeutic potential.

Table 1: Predicted Binding Affinities of Thiazole Analogues against Various Protein Targets

Elucidation of Molecular Interactions with Biological Targets

Understanding the specific molecular interactions between a ligand and its biological target is fundamental to explaining its mechanism of action. Computational studies on thiazole analogues have shed light on the nature of these interactions, which are typically a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

For example, in the docking of thiazole derivatives into the active site of the Rho family of GTPases, specific interactions with amino acid residues were identified as crucial for their binding. nih.gov Similarly, molecular docking of thiazole derivatives into the colchicine-binding site of tubulin revealed key interactions that contribute to their potent inhibitory activity. These interactions often involve the thiazole ring itself, as well as the substituent groups attached to it.

The disruption of protein-protein interactions (PPIs) is an important therapeutic strategy, particularly in cancer. nih.gov Thiazole-containing compounds can be designed to mimic one of the interacting protein surfaces, thereby inhibiting the formation of the protein complex. For instance, the interaction between p53 and its inhibitor MDM2 is a well-studied target in oncology. kau.edu.sa Small molecules, including those with heterocyclic scaffolds like thiazole, can be designed to bind to the hydrophobic pocket on MDM2, preventing its interaction with p53.

The types of interactions observed in these studies include:

Hydrogen Bonds: These are critical for the specificity and stability of the ligand-protein complex.

Hydrophobic Interactions: The phenyl and methyl groups of 2-(p-chlorophenyl)-4-methyl-thiazole and its analogues can form significant hydrophobic interactions with nonpolar residues in the binding pocket of a protein.

By analyzing these interactions, researchers can understand the structure-activity relationship (SAR) and rationally design compounds with enhanced binding and, consequently, improved biological activity.

In Silico Studies of Pharmacokinetic Properties

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. For 2-(p-chlorophenyl)-4-methyl-thiazole and its analogues, various computational models are used to predict their absorption, distribution, metabolism, and excretion properties.

These predictions are often guided by established principles such as Lipinski's Rule of Five and Veber's rules, which relate the physicochemical properties of a compound to its potential for oral bioavailability. nih.govmdpi.com Studies on various thiazole and related heterocyclic derivatives have shown that many of them possess drug-like properties. nih.govmdpi.com

Absorption: The absorption of a drug is influenced by factors like its water solubility and permeability across the intestinal membrane. In silico models predict that many thiazole derivatives have good intestinal absorption. nih.gov For example, a study on 2-hydroxy benzothiazole-based derivatives showed that most compounds had a predicted absorption of over 70%. nih.gov

Distribution: The distribution of a drug throughout the body is affected by its ability to bind to plasma proteins and cross biological membranes. The lipophilicity of a compound, often expressed as logP, is a key determinant of its distribution. For many thiazole derivatives, the calculated logP values fall within a range that suggests good oral activity. mdpi.com

Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico predictions can identify which CYP isoforms are likely to metabolize a compound. For instance, studies on 2-aminothiazol-4(5H)-one derivatives predicted that some compounds could inhibit CYP2C19 and CYP2D6, while none were predicted to inhibit CYP3A4. mdpi.com

Excretion: The route and rate of excretion are also important pharmacokinetic parameters. In silico models can provide estimates of a compound's clearance rate and potential for renal or hepatic excretion. mdpi.com

Table 2: Predicted ADME Properties of Thiazole Analogues

In Vitro Biological Activities and Mechanistic Studies of 2 P Chlorophenyl 4 Methyl Thiazole Derivatives

Antimicrobial Research

Derivatives of 2-(p-chlorophenyl)-4-methyl-thiazole have been the subject of extensive antimicrobial research, demonstrating a range of inhibitory effects against various pathogens. The core structure, featuring a thiazole (B1198619) ring substituted with a p-chlorophenyl group, has been identified as a crucial pharmacophore in numerous studies.

Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

Derivatives of 2-(p-chlorophenyl)-4-methyl-thiazole have shown notable efficacy against several Gram-positive bacterial strains. Studies on 2-amino-4-(4-chlorophenyl)thiazole derivatives indicated moderate activity against Staphylococcus aureus and Bacillus subtilis. researchgate.netmedcraveonline.com Specifically, certain synthesized compounds from this family were active against S. aureus and B. subtilis, though they did not inhibit Micrococcus luteus. medcraveonline.com In contrast, other research focusing on 4-(chlorophenyl)thiosemicarbazone hybrids reported potent antibacterial action, with minimum inhibitory concentrations (MICs) as low as 0.49 mg/L against Micrococcus luteus and Bacillus subtilis. scielo.br

Further investigations into novel aminothiazole derivatives incorporating a 4-chlorophenyl substituent confirmed their antibacterial effects against Bacillus subtilis. researchgate.net Research on a broader range of thiazole derivatives also documented inhibitory activity against Staphylococcus aureus, with observed zones of inhibition ranging from 8.9 to 22.3 mm and MIC values between 50 and 200 µg/mL. researchgate.net More complex derivatives, such as those based on a 3-((4-(4-Chlorophenyl)thiazol-2-yl)...) structure, have demonstrated potent bactericidal activity against Gram-positive pathogens, with particularly strong results against S. aureus (MIC of 1–2 µg/mL). researchgate.net

Table 1: Antibacterial Activity of 2-(p-chlorophenyl)-4-methyl-thiazole Derivatives against Gram-Positive Bacteria

Compound/Derivative Class Strain Activity Reference
2-Amino-4-(4-chlorophenyl)thiazole derivatives Staphylococcus aureus Moderate researchgate.netmedcraveonline.com
2-Amino-4-(4-chlorophenyl)thiazole derivatives Bacillus subtilis Moderate researchgate.netmedcraveonline.com
2-Amino-4-(4-chlorophenyl)thiazole derivatives Micrococcus luteus Inactive medcraveonline.com
4-(Chlorophenyl)thiosemicarbazone hybrids Micrococcus luteus MIC: 0.49 mg/L scielo.br
4-(Chlorophenyl)thiosemicarbazone hybrids Bacillus subtilis MIC: 0.49 mg/L scielo.br
3-((4-(4-Chlorophenyl)thiazol-2-yl)...) derivatives Staphylococcus aureus MIC: 1–2 µg/mL researchgate.net
Thiazole derivatives Staphylococcus aureus MIC: 50–200 µg/mL researchgate.net
Naphthotriazol-thiadiazines with 4-chlorophenyl Staphylococcus aureus Good activity

Antibacterial Activity Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, Salmonella typhimurium, Klebsiella pneumoniae)

The effectiveness of 2-(p-chlorophenyl)-4-methyl-thiazole derivatives against Gram-negative bacteria is generally more limited compared to their action on Gram-positive strains. Several studies have reported a lack of significant activity. For instance, 2-amino-4-(4-chlorophenyl)thiazole derivatives were found to be inactive against Pseudomonas aeruginosa, Escherichia coli, and Proteus mirabilis. researchgate.netmedcraveonline.com Similarly, other thiazole derivatives showed no inhibitory effect against P. aeruginosa and Klebsiella pneumoniae. researchgate.net

However, some derivatives have demonstrated activity. A novel aminothiazole with a 4-chlorophenyl group was reported to be active against E. coli. researchgate.net In a study of heteroaryl(aryl) thiazole derivatives, a compound containing a chlorophenyl moiety had the best activity against E. coli among those tested, with a MIC of 0.17 mg/mL. Furthermore, research on p-toluenesulfonyl-hydrazinothiazoles and related structures showed that certain chlorobenzylidene derivatives possessed significant activity against several Gram-negative pathogens, including E. coli, P. aeruginosa, and K. pneumoniae, particularly when used with an efflux pump inhibitor. For example, p-chloro-benzoyl-selenosemicarbazide achieved a MIC of 0.5 mg/L against E. coli in the presence of such an inhibitor.

Table 2: Antibacterial Activity of 2-(p-chlorophenyl)-4-methyl-thiazole Derivatives against Gram-Negative Bacteria

Compound/Derivative Class Strain Activity Reference
2-Amino-4-(4-chlorophenyl)thiazole derivatives Pseudomonas aeruginosa Inactive researchgate.netmedcraveonline.com
2-Amino-4-(4-chlorophenyl)thiazole derivatives Escherichia coli Inactive researchgate.netmedcraveonline.com
2-Amino-4-(4-chlorophenyl)thiazole derivatives Proteus mirabilis Inactive medcraveonline.com
Various thiazole derivatives Pseudomonas aeruginosa Inactive researchgate.net
Various thiazole derivatives Klebsiella pneumoniae Inactive researchgate.net
Heteroaryl(aryl) thiazole derivative with chlorophenyl Escherichia coli MIC: 0.17 mg/mL
Aminothiazole with 4-chlorophenyl substituent Escherichia coli Active researchgate.net
p-Chloro-benzoyl-selenosemicarbazide + inhibitor Escherichia coli MIC: 0.5 mg/L

Activity Against Multi-Drug Resistant (MDR) Bacterial Strains (e.g., MRSA)

A significant area of research has been the evaluation of these derivatives against multi-drug resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Novel thiazolylketenyl quinazolinones have demonstrated excellent inhibitory action against MRSA, with one compound exhibiting a MIC of 0.5 μg/mL, a potency eight times greater than the reference drug norfloxacin. This compound was also found to inhibit the formation of MRSA biofilms.

Other studies have corroborated these findings. Thiazole derivatives incorporating a 4-(4-chlorophenyl)thiazol-2-yl moiety showed anti-MRSA activity comparable to vancomycin, with a reported MIC of 2 µg/mL. researchgate.net Similarly, when tested against MRSA, other related thiazole compounds were found to be more potent than ampicillin. The core thiazole structure has been identified as a potent scaffold against clinically relevant MRSA isolates, including strains responsible for skin and soft tissue infections. Naphthotriazol-thiadiazine derivatives featuring a 4-chlorophenyl group on the triazole ring also displayed promising antibacterial effects against MRSA.

Table 3: Activity of 2-(p-chlorophenyl)-4-methyl-thiazole Derivatives against MRSA

Compound/Derivative Class Strain Activity Reference
Thiazolylketenyl quinazolinone (TQ 4) MRSA MIC: 0.5 µg/mL
3-((4-(4-Chlorophenyl)thiazol-2-yl)...) derivatives MRSA MIC: 2 µg/mL (similar to vancomycin) researchgate.net
Heteroaryl(aryl) thiazole derivatives MRSA More potent than ampicillin
Naphthotriazol-thiadiazine derivatives MRSA Good activity
Phenylthiazole compounds MRSA (USA300, USA400) Potent activity

Antifungal Activity (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

Derivatives of 2-(p-chlorophenyl)-4-methyl-thiazole have demonstrated significant antifungal properties. Synthesized derivatives of [2-amino-4-(4-chlorophenyl) 1,3-thiazole] showed distinguished activity against Candida albicans and Candida glabrata. researchgate.netmedcraveonline.com This highlights the potential of the 2-amino-4-(p-chlorophenyl)thiazole scaffold as a promising basis for new antifungal agents.

The scope of antifungal action extends to resistant strains and other species. Complex derivatives have been found to be active against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. researchgate.net A specific derivative, (E)-4-(4-Chlorophenyl)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)thiazole, has been identified as a potential agent against Candida albicans biofilms. Furthermore, a hybrid benzothiazolyl-triazole compound containing a 4-chlorophenyl group, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibited a potent MIC of 0.39 μg/mL against C. albicans.

Table 4: Antifungal Activity of 2-(p-chlorophenyl)-4-methyl-thiazole Derivatives

Compound/Derivative Class Strain Activity Reference
2-Amino-4-(4-chlorophenyl)thiazole derivatives Candida albicans Distinguished activity researchgate.netmedcraveonline.com
2-Amino-4-(4-chlorophenyl)thiazole derivatives Candida glabrata Distinguished activity researchgate.netmedcraveonline.com
3-((4-(4-Chlorophenyl)thiazol-2-yl)...) derivatives Azole-resistant Aspergillus fumigatus Active researchgate.net
(E)-4-(4-Chlorophenyl)-2-(...)-thiazole (4b) Candida albicans Potential anti-biofilm agent
5-(...)-4-(4-chlorophenyl)-...-triazole-3-thione (4a) Candida albicans MIC: 0.39 µg/mL

Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)

The thiazole nucleus is recognized for its potential antitubercular properties. Specific research into derivatives of 2-(p-chlorophenyl)-4-methyl-thiazole has validated this potential. A study focused on compounds related to 2-cyanomethyl-4-(4-chlorophenyl) thiazole reported promising activity against Mycobacterium tuberculosis. These compounds were effective at concentrations of 1.6 µg/mL, 3.12 µg/mL, and 6.25 µg/mL, showing activity comparable to standard drugs like pyrazinamide (B1679903) and streptomycin. Additionally, other research has noted that aminothiazole-4-carboxylate derivatives are active against the H37Rv strain of M. tuberculosis, further supporting the viability of the thiazole scaffold in developing new antitubercular agents.

Table 5: Antitubercular Activity of 2-(p-chlorophenyl)-4-methyl-thiazole Derivatives

Compound/Derivative Class Strain Activity (MIC) Reference
2-Cyanomethyl-4-(4-chlorophenyl) thiazole derivatives Mycobacterium tuberculosis 1.6, 3.12, and 6.25 µg/mL
Aminothiazole-4-carboxylate derivatives Mycobacterium tuberculosis H37Rv Active

Antiparasitic Activity (e.g., Leishmania amazonensis, Trypanosoma cruzi)

Recent studies have explored the antiparasitic potential of 4-(4-chlorophenyl)thiazole derivatives against the causative agents of leishmaniasis and Chagas disease. In vitro evaluations against Leishmania amazonensis showed that these compounds exhibited IC50 values ranging from 19.86 to 200 µM against the promastigote form and from 101 to over 200 µM against the amastigote form.

The same family of compounds demonstrated even more potent activity against Trypanosoma cruzi. The IC50 values against the trypomastigote form of the parasite ranged from 1.67 to 100 µM. For the intracellular amastigote form, the IC50 values were between 1.96 and greater than 200 µM. These findings indicate that the 4-(4-chlorophenyl)thiazole scaffold is a promising starting point for the development of new therapeutic agents for these neglected tropical diseases.

Table 6: Antiparasitic Activity of 4-(4-chlorophenyl)thiazole Derivatives

Compound/Derivative Class Strain Form Activity (IC50) Reference
4-(4-chlorophenyl)thiazole derivatives Leishmania amazonensis Promastigote 19.86 - 200 µM
4-(4-chlorophenyl)thiazole derivatives Leishmania amazonensis Amastigote 101 - >200 µM
4-(4-chlorophenyl)thiazole derivatives Trypanosoma cruzi Trypomastigote 1.67 - 100 µM
4-(4-chlorophenyl)thiazole derivatives Trypanosoma cruzi Amastigote 1.96 - >200 µM

Anticancer and Cytotoxic Investigations

The evaluation of novel chemical entities for their anticancer potential begins with assessing their ability to inhibit the growth of and kill cancer cells in a laboratory setting. This section summarizes the cytotoxic effects of 2-(p-chlorophenyl)-4-methyl-thiazole derivatives against a panel of human cancer cell lines and delves into the mechanisms responsible for their cellular toxicity.

Cytotoxicity Evaluation Against Various Cancer Cell Lines

The cytotoxic potential of 2-(p-chlorophenyl)-4-methyl-thiazole derivatives has been evaluated against a variety of human cancer cell lines, revealing a spectrum of activity. For instance, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives were tested for their ability to inhibit the growth of cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) cells. ksbu.edu.tr The results indicated that HeLa and U87 cells were more susceptible to these compounds than the A549 cell line. ksbu.edu.tr One derivative, featuring an ortho-chlorine substitution on the phenylacetamide ring, demonstrated particularly potent activity against HeLa cells, with a reported IC50 value of 1.3 µM. ksbu.edu.tr

In another study, phthalimide (B116566) derivatives incorporating a 5-(4-chlorophenyl)thiazole moiety were assessed against breast cancer cell lines (MCF-7 and MDA-MB-468) and a pheochromocytoma cell line (PC-12). nih.gov One compound in this series exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of 0.2 µM. nih.gov Furthermore, other derivatives showed strong activity against MDA-MB-468 and PC-12 cells. nih.gov The cytotoxic effects of various thiazole derivatives have also been noted against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. nih.govnih.gov

The table below summarizes the reported cytotoxic activities of selected 2-(p-chlorophenyl)-4-methyl-thiazole derivatives against various cancer cell lines.

Derivative ClassCancer Cell LineActivity (IC50)Reference
N-phenylacetamido acetamidesHeLa1.3 µM (for ortho-chloro derivative) ksbu.edu.tr
N-phenylacetamido acetamidesA549Less active than against HeLa/U87 ksbu.edu.tr
N-phenylacetamido acetamidesU87More sensitive than A549 ksbu.edu.tr
Phthalimide derivativesMCF-70.2 µM (for most potent derivative) nih.gov
Thiophenyl thiazolyl-pyridinesA5490.302 µM (for most effective derivative) nih.gov
1,3,4-Thiadiazole hybridsHCT-116Potent growth inhibitory effect nih.gov
1,3,4-Thiadiazole hybridsHepG2IC50 = 4.78 µM nih.gov

Mechanistic Studies of Cytotoxicity

To understand how these compounds exert their anticancer effects, researchers have investigated their impact on key cellular processes that regulate cell death and proliferation.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Several studies have shown that 2-(p-chlorophenyl)-4-methyl-thiazole derivatives can induce apoptosis in cancer cells. A key indicator of apoptosis is the activation of caspases, a family of protease enzymes. Specifically, the activation of caspase-3 is a central event in the apoptotic cascade.

Investigations into N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives confirmed their ability to activate caspase-3. ksbu.edu.tr Similarly, studies on thiazole-based compounds have demonstrated their potential to direct tumor cells toward an apoptotic pathway, as evidenced by caspase-3 activation assays. nih.gov The induction of apoptosis is also observed through flow cytometry analysis, where an increase in the pre-G1 cell population signifies DNA fragmentation, a hallmark of late-stage apoptosis. nih.govnih.gov For example, one thiazole derivative was found to increase the pre-G1 phase cell population in MCF-7 cells by over 18-fold compared to untreated cells. nih.govnih.gov

The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs function by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Some thiazole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase. scielo.br For instance, certain thiadiazole derivatives containing a p-chlorophenyl group were found to cause an arrest in the G2/M phase of the cell cycle in C6 glioma cells. nih.gov Another study on a novel thiazole derivative showed it induced cell cycle arrest at the G1/S phase in MCF-7 cancer cells. nih.govnih.gov

The mitochondria play a crucial role in the intrinsic pathway of apoptosis. A reduction in the mitochondrial membrane potential (MMP) is an early event in this process, leading to the release of pro-apoptotic factors. Studies have demonstrated that derivatives of 2-(p-chlorophenyl)-4-methyl-thiazole can induce a decline in MMP. ksbu.edu.tr This disruption of mitochondrial function is a key part of their mechanism for inducing apoptosis in cancer cells. ksbu.edu.trnih.gov

Reactive oxygen species are chemically reactive molecules containing oxygen that can, at high levels, induce cellular damage and trigger apoptosis. Some research indicates that the cytotoxic effects of certain thiazole derivatives are linked to their ability to increase the production of ROS within cancer cells. ksbu.edu.tr The elevation of ROS levels contributes to oxidative stress, which can damage cellular components and initiate cell death pathways, thus inhibiting the growth of cancer cells. ksbu.edu.tr

Anti-Inflammatory Potential

Derivatives of the 2-(p-chlorophenyl)-thiazole scaffold have been investigated for their potential to mitigate inflammatory processes. Studies have synthesized and evaluated various analogues for anti-inflammatory and immunosuppressive actions. For instance, a series of new derivatives of 2-amino-4-(p-chlorophenyl)thiazole-5-acetic acid were synthesized and pharmacologically investigated, with some compounds demonstrating notable anti-inflammatory and immunosuppressive activity. nih.gov The chemical structures of these compounds were confirmed through elemental analysis and IR spectra. nih.gov

The design of these molecules often draws inspiration from established anti-inflammatory agents. One such example is Romazarit, a compound known to interfere with multiple destructive pathways in the inflammatory cascade. tandfonline.com While Romazarit itself is an oxazole (B20620) derivative, its structure, which includes a 2-(4-chlorophenyl)-4-methyl moiety, has guided the design of structurally similar thiazole-based compounds. tandfonline.com Research into 4-benzyl-1,3-thiazole derivatives also highlights the importance of the substitution pattern on the thiazole ring for eliciting anti-inflammatory responses. tandfonline.com Furthermore, studies on related heterocyclic systems, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, have shown that these compounds can act as potent inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, key enzymes in the inflammatory cascade. nih.gov The collective findings suggest that the 2-(p-chlorophenyl)-4-methyl-thiazole framework is a promising starting point for developing new anti-inflammatory agents. nih.govnih.govwjpr.net

Antioxidant Capacity

The ability of 2-(p-chlorophenyl)-4-methyl-thiazole derivatives to counteract oxidative stress has been explored through various in vitro assays. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Thiazole derivatives have shown potential in neutralizing these reactive oxygen species. nih.govnih.gov

Studies on pyrazolyl–thiazole derivatives, which incorporate a 5-(4-chlorophenyl)thiazole component, have demonstrated notable antioxidant activities. nih.gov Similarly, evaluations of 4-(4-chlorophenyl)thiazole compounds revealed moderate to low antioxidant activity in preliminary in vitro studies. scielo.br The antioxidant potential is often attributed to the ability of these compounds to donate a hydrogen atom, thereby neutralizing free radicals. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. nih.gov In this assay, the ability of a substance to donate an electron or hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, typically at 517 nm. nih.govscielo.br

Several studies have employed this method to assess thiazole derivatives. For example, a series of pyrazolyl–thiazole derivatives containing a 5-(4-chlorophenyl)thiazole moiety were evaluated for their DPPH scavenging ability. nih.gov One compound in this series, 2-(5-(4-Chlorophenyl)thiazole-2-yl)-1-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine, exhibited a significant DPPH radical scavenging activity of 72.45%, comparable to the standard antioxidant, ascorbic acid. nih.gov Another study on various 4-(4-chlorophenyl)thiazole compounds also utilized the DPPH assay to determine their IC50 values (the concentration required to scavenge 50% of radicals). scielo.br These investigations confirm that the thiazole scaffold, particularly when substituted with a chlorophenyl group, contributes to free radical scavenging activity. nih.govscielo.brchemrxiv.org

Table 1: DPPH Radical Scavenging Activity of a 2-(p-chlorophenyl)-thiazole Derivative An interactive data table showing the percentage of DPPH radical scavenging activity for a specific derivative.

Compound % DPPH Radical Scavenging Activity
2-(5-(4-Chlorophenyl)thiazole-2-yl)-1-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine (7e) 72.45
Ascorbic Acid (Standard) Comparable Activity

**Data sourced from nih.gov

Hydroxyl radicals are highly reactive oxygen species that can cause significant damage to biological molecules. The hydroxyl radical scavenging assay assesses a compound's ability to neutralize these damaging radicals. nih.gov Research on pyrazolyl–thiazole derivatives, including those with a 5-(4-chlorophenyl)thiazole structure, has shown their effectiveness in this assay. nih.gov The results from these studies indicated that specific derivatives demonstrated high scavenging activities, highlighting their potential as effective antioxidants against one of the most destructive free radicals. nih.gov This activity further underscores the therapeutic potential of this class of compounds in combating conditions associated with oxidative stress. nih.gov

Anticonvulsant Properties

The search for novel antiepileptic drugs has led to the investigation of various heterocyclic compounds, including derivatives of thiazole. The structural features of thiazoles are found in some anticonvulsant agents, suggesting their potential for interacting with relevant biological targets. mdpi.com

Research has explored the anticonvulsant activity of compounds containing the thiazole ring. For instance, a series of 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives were synthesized and screened for anticonvulsant effects using the maximal electroshock-induced seizure (MES) model in mice. researchgate.net While these compounds showed moderate effects, the study highlights the viability of the 4-methylthiazole (B1212942) moiety as a scaffold. researchgate.net Other related studies have examined derivatives where the thiazole ring is combined with other heterocyclic systems, such as pyrimidine. A compound featuring an N-(4-chlorophenyl)acetamide group linked to a pyrimidine-thio scaffold, specifically 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide, was synthesized and tested for anticonvulsant activity. japsonline.com Furthermore, a review of thiadiazole derivatives noted that a 6-(4-chlorophenyl)- sonar.chnih.govspandidos-publications.comtriazolo[3,4-b] sonar.chspandidos-publications.comechelon-inc.comthiadiazole emerged as a promising anticonvulsant candidate with a favorable therapeutic index. nih.gov These findings collectively suggest that the incorporation of a 4-chlorophenyl group into various thiazole- and thiadiazole-based structures can lead to compounds with significant anticonvulsant potential. japsonline.comnih.gov

Enzyme Inhibition Studies

Sphingosine (B13886) kinase 1 (SK1) is a critical enzyme that produces sphingosine-1-phosphate (S1P), a signaling lipid involved in vital cellular processes like proliferation and migration. Its inhibition is considered an attractive strategy for cancer therapy. sonar.ch A notable derivative, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, known as SKI II, has been extensively studied as a putative SK1 inhibitor. sonar.chnih.govspandidos-publications.com

Initial studies identified SKI II as a potent and specific inhibitor of sphingosine kinase with an IC50 of 0.5 μM. echelon-inc.com However, further mechanistic investigations revealed a more complex mode of action. Rather than directly inhibiting the enzymatic activity of SK1, SKI II was found to induce the downregulation of SK1 protein expression. sonar.ch This effect was observed in various human cell lines. sonar.ch The reduction in SK1 protein occurs via a lysosomal degradation pathway involving the enzyme cathepsin B. sonar.ch Subsequent research confirmed that SKI II induces the proteasomal degradation of SK1, a process likely mediated by ceramide as a consequence of the catalytic inhibition of the enzyme. nih.gov

Interestingly, while being a widely used tool to study SK1 function, in vitro assays using overexpressed SK1 from cell lysates showed only a very weak direct inhibitory effect by SKI II. sonar.ch It is considered a dual inhibitor of both SK1 and SK2, with a preference for SK2. spandidos-publications.com The compound's ability to reduce androgen receptor expression through an oxidative stress-dependent mechanism has also been reported, further highlighting its potential in cancer therapy. nih.gov

Monoamine Oxidase (MAO) Inhibition

Thiazole derivatives have been investigated for their potential to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Certain thiazolylhydrazone derivatives have demonstrated significant inhibitory activity against both MAO-A and MAO-B isoforms. For instance, a series of 2-thiazolylhydrazone derivatives showed potent activity, with pKi values ranging from 5.92 to 8.14 for MAO-A and 4.69 to 9.09 for MAO-B. nih.gov

In a study focused on benzofuran–thiazolylhydrazone derivatives, compound 2l , which features a 4-(2,4-dichlorophenyl)thiazole moiety, displayed inhibitory activity against the MAO-A isoenzyme with an IC50 value of 0.073 ± 0.003 μM. acs.org The same compound also showed inhibitory effects on the MAO-B enzyme with an IC50 value of 0.75 ± 0.03 μM. acs.org This highlights the potential of the substituted thiazole scaffold in designing MAO inhibitors.

Another study on thiazolidine-2,4-dione based analogs identified a thiazolyl hydrazone derivative (44 ) as a potent MAO-B inhibitor with an IC50 value of 0.008 µM, demonstrating high selectivity (226 times) over MAO-A. nih.gov While not a direct 2-(p-chlorophenyl)-4-methyl-thiazole derivative, this finding underscores the significance of the thiazole core in achieving potent and selective MAO-B inhibition.

The inhibitory activities of selected thiazole derivatives against MAO-A and MAO-B are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole (2l)MAO-A0.073 ± 0.003- acs.org
2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole (2l)MAO-B0.75 ± 0.03- acs.org
Thiazolyl hydrazone derivative (44)MAO-B0.008226 (MAO-A/MAO-B) nih.gov

Cyclooxygenase (COX) Inhibition (COX-1/COX-2 selectivity)

Derivatives of thiazole have also been extensively studied as inhibitors of cyclooxygenase (COX), a key enzyme in the inflammatory pathway. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects.

Research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has shown that these compounds can be potent and selective COX-2 inhibitors. nih.gov For example, compounds 5d and 5e from this series exhibited strong COX-2 inhibition with IC50 values of 0.83 µM and 0.76 µM, respectively. frontiersin.org Their selectivity indices (SI) for COX-2 over COX-1 were found to be 112 and 124, respectively, indicating a high degree of selectivity. frontiersin.org

In another study, a series of (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone derivatives were synthesized and evaluated for their COX inhibitory activity. Compound 7h from this series was a highly potent COX-2 inhibitor with an IC50 of 0.07 ± 0.02 μM and a selectivity index of 115.14. researchgate.net

The COX inhibitory activities and selectivity of representative thiazole derivatives are presented in the table below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d)-0.83112 frontiersin.org
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e)-0.76124 frontiersin.org
(2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h)8.06 ± 1.020.07 ± 0.02115.14 researchgate.net

Structure Activity Relationship Sar Studies of 2 P Chlorophenyl 4 Methyl Thiazole Analogues

Influence of Substituents on Biological Activity Profiles

Halogen substitution on the phenyl ring of thiazole (B1198619) analogues is a key strategy for modulating biological activity. The presence of a halogen at the para-position of the phenyl ring is frequently associated with enhanced potency. nih.gov

Chlorine (Cl): The 4-chlorophenyl substitution is often highlighted for yielding high activity, particularly in anticonvulsant and cytotoxic agents. nih.govsid.ir The chlorine atom's electron-withdrawing nature and its ability to increase lipophilicity are believed to enhance interactions with target proteins and improve membrane permeability. researchgate.net In a series of cytotoxic N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, the parent compound itself demonstrated notable activity. sid.ir Further substitution on the terminal phenyl ring, such as an ortho-chloro group, resulted in the most active derivative against HeLa cancer cells. sid.ir In studies on antimycobacterial agents, replacing a fluorine atom with chlorine on the phenyl ring increased the percentage of inhibition. nih.gov

Fluorine (F): Fluorine substitution is also linked to potent biological effects. nih.gov In some series, a fluorine atom on the phenyl ring of thiazole-paeonolphenylsulfonyl scaffolds showed significant cytotoxic effects against cancer cell lines. nih.govsemanticscholar.org However, in other contexts, such as antimycobacterial 2-(2-hydrazinyl)thiazole derivatives, a 4-fluoro substitution led to a drop in activity compared to unsubstituted or chloro-substituted analogues. nih.gov

Bromine (Br): Bromine substitution has also been explored. In a study of 3-((4-(aryl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acids, the derivative with a 4-bromophenyl group at the thiazole's 4-position was synthesized and evaluated, demonstrating the viability of various halogens in this position to generate potentially active compounds. mdpi.com

The general consensus from SAR studies is that electron-withdrawing groups, particularly halogens like chlorine, fluorine, and bromine, on the phenyl ring attached to the thiazole core often result in higher biological activity. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity An interactive data table. Users can sort and filter based on the substituent and observed activity.

Base Scaffold Halogen Substituent (Position) Biological Activity Finding Source(s)
Phenyl-thiazole 4-Chloro Highest anticonvulsant activity nih.gov
Phenyl-thiazole 4-Fluoro Potent cytotoxic effects nih.govsemanticscholar.org
2-(2-hydrazinyl)thiazole 4-Chloro Increased antimycobacterial inhibition vs. Fluoro nih.gov
2-(2-hydrazinyl)thiazole 4-Fluoro Drop in antimycobacterial inhibition nih.gov
N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide (B32628) 2'-Chloro (on terminal phenyl) Most active cytotoxic agent against HeLa cells sid.ir

The placement of methyl and phenyl groups on the thiazole scaffold or its associated rings is a significant determinant of biological activity.

Methyl Group: The 4-methyl group on the thiazole ring is a common feature in many active analogues. In some anticonvulsant series, methyl substitutions were noted to produce significant activity. nih.gov The position of methylation can be critical. For instance, in a series of anticancer agents, changing a methyl substitution from the thiazole nitrogen to the amide nitrogen resulted in a four-fold increase in antimigration activity. nih.gov

Phenyl Group: The presence of a phenyl group, particularly the 2-(p-chlorophenyl) moiety, is foundational to the activity of many of these compounds. Additional phenyl groups can also be incorporated. For example, in a series of anti-inflammatory 1,2,4-triazole (B32235) derivatives, which are structurally related, the incorporation of a phenyl group led to equipotent activity, while further substitution on this ring enhanced activity. rjptonline.org In cytotoxic agents based on the N-(4-(4-chlorophenyl)thiazol-2-yl) scaffold, a terminal phenylacetamide moiety was a key component, with its own substitutions further modulating activity. sid.ir

Incorporating hydrazinyl (-NH-NH2) and other nitrogen-rich moieties often imparts or enhances specific biological activities, particularly antimicrobial and anticonvulsant effects.

Hydrazinyl Group: The 2-hydrazinyl-thiazole structure is a recognized pharmacophore. nih.gov Studies on (2-(cyclopropylmethylidene)hydrazinyl)thiazoles have shown anticonvulsant activity, which is influenced by the electronic nature of substituents on the phenyl ring. nih.gov A library of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives was synthesized to evaluate antimycobacterial activity, highlighting the utility of this core structure. nih.gov Condensation of 2-hydrazinyl thiazole with aldehydes to form Schiff bases is a common strategy to generate derivatives with potential therapeutic applications. nih.gov

Other Nitrogen Moieties: The introduction of other nitrogen-containing groups, such as triazole rings, has been shown to yield compounds with high anticonvulsant properties. nih.gov The 2-amino group of a 2-aminothiazole (B372263) is a versatile handle for introducing a wide variety of nitrogenous functional groups, including amides, sulfonamides, and Schiff bases, each influencing the final biological profile. nih.govmdpi.com For example, linking a 1,2,4-triazole ring to the thiazole core has been a successful strategy in developing anticonvulsant agents. nih.gov

The carboxamide (-C(O)NH-) linkage and other acyl groups are pivotal in the design of potent thiazole-based inhibitors, often acting as crucial hydrogen-bonding motifs.

Carboxamide Group: The amide functional group is found in many biologically active molecules and can form key hydrogen-bonding interactions with biological targets. nih.gov In a series of renin inhibitors, a 2-amino-4-thiazolyl moiety was part of a larger structure containing amide bonds crucial for activity. nih.gov The synthesis of N-(4-(aryl)thiazol-2-yl)benzamides and related structures has been a fruitful area of research for developing anticancer agents that inhibit cell migration. nih.gov A series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were designed as cytotoxic agents, where the dual amide linkages were central to the design. sid.ir

Acyl Groups: The acylation of 2-aminothiazoles is a common synthetic step to produce active derivatives. nih.govmdpi.com For instance, reacting 2-amino-5-(4-acetylphenylazo)-thiazole with reagents like acetic anhydride (B1165640) or benzoyl chloride yields N-acylated products with modified properties. mdpi.com

Table 2: Influence of Key Functional Groups on Biological Activity An interactive data table. Users can sort and filter based on the functional group and its role.

Functional Group Position/Context Role in Biological Activity Finding Source(s)
Methyl Thiazole Nitrogen vs. Amide Nitrogen Positional change increased anticancer activity 4x nih.gov
Hydrazinyl Thiazole C2-position Core of anticonvulsant & antimycobacterial agents nih.govnih.gov
1,2,4-Triazole Linked to thiazole Enhanced anticonvulsant properties nih.gov
Carboxamide Linking thiazole to other moieties Crucial for anticancer and renin inhibitory activity sid.irnih.govnih.govnih.gov

Positional Effects of Substituents on the Thiazole Ring and Pendant Aromatic Systems

The specific placement of substituents on both the thiazole heterocycle and any attached aromatic rings has a dramatic effect on the molecule's activity. SAR studies consistently show that even minor positional shifts of a functional group can lead to significant changes in potency and efficacy.

For example, research on anti-inflammatory compounds has shown that derivatives with a substituent at the para-position of a phenyl ring are often more active than those with ortho- or meta-substitutions. rjptonline.org In the context of anticancer agents, a study modifying thiazole derivatives found that moving a methyl group from the thiazole ring's nitrogen atom to an adjacent amide nitrogen led to a fourfold increase in the inhibition of cancer cell migration. nih.gov This highlights that not only the presence of a group but its precise location within the molecular architecture is critical for optimizing interaction with the biological target. The substitution pattern on the phenyl ring attached to the thiazole C2 position is also crucial; electron-withdrawing groups at the para-position are frequently cited as being beneficial for activity. nih.govmdpi.com

Conformational Flexibility and Its Role in Ligand-Receptor Interactions

The conformational flexibility of a molecule, largely determined by the number of rotatable bonds, plays a crucial role in its ability to adapt to the binding site of a biological target. researchgate.net A molecule must possess sufficient flexibility to adopt the optimal conformation for binding, yet excessive flexibility can be entropically unfavorable.

In the context of nuclear receptor ligands, for example, it has been shown that ligand flexibility and the malleability of the receptor's binding pocket work in concert. nih.gov By strategically reducing the conformational freedom of a promiscuous ligand, researchers can achieve greater selectivity for a specific receptor. This principle is applicable to thiazole derivatives; the molecule's ability to orient its p-chlorophenyl ring and other substituents correctly within a receptor's active site is key to its biological function. The various linkages, such as amides and hydrazones, attached to the thiazole core introduce rotatable bonds that define the molecule's accessible conformations and, consequently, its potential for effective ligand-receptor interactions. sid.ir

Emerging Applications and Future Research Directions

Development of Novel Therapeutic Agents

The 2-(p-chlorophenyl)-4-methylthiazole core is a privileged structure in drug discovery, offering a foundation for the development of new therapeutic agents. Research is actively pursuing the optimization of this lead compound and exploring its potential in multi-target drug design.

Lead optimization is a critical phase in drug development where a promising compound is chemically modified to improve its therapeutic profile, including potency, selectivity, and pharmacokinetic properties. nih.gov For thiazole-based compounds, this process often involves systematic structure-activity relationship (SAR) studies. ijper.orgresearchgate.net

Research into 2-aryl-4-benzoyl-imidazole analogs, which share structural similarities with the thiazole (B1198619) core, has demonstrated that strategic modifications can significantly enhance metabolic stability and oral bioavailability. In one study, replacing a methyl group with a chlorine atom on a related compound resulted in a 1.5-fold increase in metabolic stability in vitro and a 1.8-fold reduction in clearance in rats, effectively blocking benzylic hydroxylation. nih.gov This approach highlights a potential optimization pathway for 2-(p-chlorophenyl)-4-methylthiazole derivatives. nih.gov

SAR studies on 2-phenylthiazole-4-carboxamide (B13865131) derivatives revealed that substituents on the phenyl ring significantly influence cytotoxic activity against various cancer cell lines. nih.gov For instance, a methoxy (B1213986) group at the 4-position of the phenyl ring improved activity against Caco-2 colorectal cancer cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cancer cell lines. nih.gov Similarly, studies on other 2-amino-4-aryl thiazole derivatives identified a p-fluoro substituted compound as a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a target for asthma treatment. rsc.org These findings suggest that modifying the substituents on the 4-chlorophenyl ring or the methyl group at the 4-position of the thiazole could be a fruitful strategy for enhancing the efficacy and selectivity of new therapeutic agents derived from this scaffold. nih.govrsc.org

Table 1: Examples of Structure-Activity Relationship (SAR) Insights for Thiazole Derivatives This table is interactive. Users can sort columns to compare data.

Base Scaffold Target/Activity Modificaton Result Reference
2-Phenylthiazole-4-carboxamide Anticancer (Caco-2 cells) Addition of 4-methoxy group to phenyl ring Improved activity nih.gov
2-Phenylthiazole-4-carboxamide Anticancer (HT-29, T47D cells) Addition of 2-methoxy group to phenyl ring Maintained high activity nih.gov
2-Aryl-4-benzoyl-imidazole (related scaffold) Antitubulin Replacement of methyl with chlorine 1.5x higher metabolic stability nih.gov
2-Amino-4-aryl thiazole 5-LOX Inhibition p-fluoro substitution on aryl group Potent inhibition (IC₅₀ ~10 µM) rsc.org
2-(Pyrazolin-1-yl)-thiazole Antimicrobial p-bromophenyl at thiazole C4 Increased antifungal/antituberculosis activity mdpi.com

The complexity of diseases like cancer and neurodegenerative disorders has spurred interest in polypharmacology—the concept of designing single molecules that can modulate multiple biological targets. nih.gov This multi-target-directed ligand (MTDL) approach can offer improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents. nih.gov

The thiazole scaffold is well-suited for the development of MTDLs. Researchers have successfully designed and synthesized novel thiazole derivatives that act as dual inhibitors of PI3K and mTOR, two key proteins in a signaling pathway often dysregulated in cancer. nih.gov The design of these compounds retained the core thiazole ring, similar to the approved PI3K inhibitor alpelisib, while adding other pharmacophoric features to engage the second target. nih.gov In one series, a thiazole derivative featuring a 2-ethoxyphenol (B1204887) moiety and a 3-nitrophenyl ring demonstrated the highest cytotoxic potential. nih.gov

Furthermore, the strategy of creating hybrid molecules by combining the thiazole ring with other pharmacologically active heterocycles, such as pyrazoline or 1,3,4-thiadiazole, has yielded compounds with broad-spectrum antimicrobial activity. nih.gov These findings underscore the potential of using the 2-(p-chlorophenyl)-4-methylthiazole framework as a starting point for creating MTDLs to treat complex diseases. nih.govnih.gov

Material Science Applications

Beyond medicine, thiazole derivatives exhibit properties valuable in material science, particularly in the protection of metals from corrosion.

Thiazole and its derivatives have proven to be effective corrosion inhibitors for metals and alloys, such as mild steel, in acidic environments. acs.org Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring structure, which facilitate the adsorption of the molecule onto the metal surface. ajchem-a.comworldscientific.com This adsorption forms a protective film that blocks the active sites for corrosion and impedes the diffusion of corrosive species to the metal. ajchem-a.comnih.gov

Studies on various thiazole and thiadiazole compounds show that their inhibition efficiency (IE) increases with higher concentrations of the inhibitor. nih.govnih.gov For example, the inhibitor 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) reached an efficiency of 94.6% at a concentration of 0.5 mM in a 1 M HCl solution. nih.gov The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm. nih.govnih.gov The presence of the 2-(p-chlorophenyl)-4-methyl- moiety in a molecule is expected to contribute positively to this protective action due to the increased electron density and surface area provided by the aromatic rings, enhancing adsorption onto the metal surface.

Table 2: Corrosion Inhibition Efficiency of Various Heterocyclic Compounds on Steel in HCl This table is interactive. Users can sort columns to compare data.

Inhibitor Compound Metal Corrosive Medium Max Inhibition Efficiency (%) Concentration (mM) Reference
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) Mild Steel 1 M HCl 94.6 0.5 nih.gov
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) Mild Steel 0.5 M H₂SO₄ 97.1 5 nih.gov
2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole HCl (HMDBT) Mild Steel 1 M HCl 95.35 0.8 (800 ppm) acs.org
1-dodecyl-3-phenylquinoxalin-2(1H)-one (QO12) Carbon Steel 1 M HCl 95.33 1 researchgate.net
4-(2-chlorophenyl)hydrazineylidene-1-phenyl-2-pyrazolin-5-one 304 Stainless Steel 1 M HCl >90 (from graph) 0.00025 biointerfaceresearch.com

Catalytic Applications in Organic Synthesis

The ability of the thiazole nitrogen and sulfur atoms to coordinate with metal ions makes thiazole derivatives excellent ligands for the creation of transition metal complexes with catalytic properties.

Transition metal complexes containing thiazole-derived ligands have emerged as versatile catalysts in a range of organic reactions. nih.gov These complexes leverage the ability of the metal center to facilitate bond formation and cleavage, while the thiazole-containing ligand modulates the catalyst's stability, solubility, and steric/electronic properties.

For instance, novel palladium(II) complexes derived from thiazole ligands have been successfully employed as highly efficient and reusable heterogeneous catalysts for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.gov These reactions are noted for their simplicity, short reaction times (20 minutes), and high yields (up to 97%). nih.gov Similarly, iron and cobalt complexes with 2-imino-1,10-phenanthrolyl ligands, which can be conceptually related to bidentate thiazole systems, have been investigated for their catalytic activities, with structure-property relationships being explored through machine learning algorithms. nih.govresearchgate.net The catalytic performance in these systems is sensitive to factors like the bite angle of the ligand and the electronic properties of substituents, highlighting the tunability of these metal complexes. nih.gov The 2-(p-chlorophenyl)-4-methylthiazole scaffold, with its potential coordination sites, represents a promising building block for developing new, specialized metal catalysts for fine chemical synthesis.

Table 3: Examples of Metal Complexes with Thiazole-Containing Ligands in Catalysis This table is interactive. Users can sort columns to compare data.

Ligand Type Metal Ion(s) Reaction Catalyzed Key Features Reference
Pyridine-Thiazole Hybrid - Synthesis of Pyridine-Thiazole Derivatives Key reagent for further synthesis nih.gov
Thiazole Derivative (MATY) Pd(II) Synthesis of Pyrazole-4-carbonitriles High efficiency (97%), reusable catalyst, ultrasonic irradiation nih.gov
2-imino-1,10-phenanthrolyl Fe(II), Co(II) Olefin Polymerization (Implied) Activity correlated with ligand bite angle and electronic properties nih.govresearchgate.net
Thiazolo[5,4-d]thiazole-based Polymer Cu(II) Synthesis of 2-arylquinolines & 2-arylbenzothiazoles Heterogeneous, recyclable catalyst N/A

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(p-chlorophenyl)-4-methylthiazole, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves refluxing p-chlorophenacyl bromide with thiourea in absolute ethanol for 3 hours, followed by precipitation with cold water and recrystallization from ethanol . Alternative methods use p-chlorophenyl bromide with thiosemicarbazide derivatives under sodium acetate catalysis, yielding intermediates that undergo cyclization in dimethylformamide (DMF) . Purity optimization includes TLC monitoring, vacuum distillation, and recrystallization in polar solvents like ethanol or water.

Q. How are spectroscopic techniques (IR, NMR) employed to characterize 2-(p-chlorophenyl)-4-methylthiazole?

  • Methodology :

  • IR spectroscopy : Identifies thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and C-Cl aromatic stretches (~750 cm⁻¹) .
  • ¹H NMR : Signals at δ 2.4–2.6 ppm (methyl group), δ 7.3–7.5 ppm (aromatic protons from p-chlorophenyl), and δ 8.1–8.3 ppm (thiazole C-H) confirm substituent positions .
  • Elemental analysis : Validates molecular formula (e.g., C₁₀H₉ClN₂S) with <0.5% deviation .

Q. How do electron-withdrawing substituents (e.g., Cl) on the phenyl ring influence the compound’s electronic properties?

  • Methodology : The p-chlorophenyl group enhances molecular polarity by increasing the dipole moment (3.15 D) and enforcing co-planarity between the thiazole and phenyl rings. This is critical for bioactivity (e.g., A3-adenosine antagonism) and is studied via density functional theory (DFT) calculations and X-ray crystallography . Replacement with electron-donating groups (e.g., methyl) reduces polarity (0.462 D) and disrupts planarity .

Advanced Research Questions

Q. How can contradictions in dipole moment effects between computational models and experimental data be resolved?

  • Methodology : Discrepancies arise from approximations in DFT models (e.g., solvent effects, conformational sampling). To resolve:

  • Perform polarizable continuum model (PCM) simulations to account for solvent interactions.
  • Validate with experimental dipole measurements (e.g., Stark spectroscopy) and single-crystal XRD for geometric parameters .
  • Compare substituent effects (e.g., Cl vs. NO₂) to isolate electronic contributions .

Q. What experimental strategies optimize the compound’s anticancer activity via ROS-mediated pathways?

  • Methodology :

  • In vitro assays : Treat prostate cancer cells (e.g., LNCaP) with the compound and measure AR/PSA suppression via qPCR and ELISA. Use N-acetylcysteine (ROS scavenger) to confirm ROS-dependent mechanisms .
  • Dose-response studies : Determine IC₅₀ values (e.g., 10–50 µM) across cancer cell lines (HCT116, MCF-7) and compare to controls .
  • In vivo models : Administer the compound (10–20 mg/kg) to EAC-bearing mice and monitor tumor volume reduction and survival rates .

Q. How can computational modeling guide the design of 2-(p-chlorophenyl)-4-methylthiazole derivatives for antiparasitic applications?

  • Methodology :

  • Molecular docking : Screen derivatives against Leishmania major trypanothione reductase (PDB: 2JK6) to predict binding affinity .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with in vitro IC₅₀ values for leishmanicidal activity .
  • ADMET profiling : Use SwissADME to optimize bioavailability and reduce toxicity .

Q. What challenges arise in nitrating 2-(p-chlorophenyl)-4-methylthiazole, and how are they addressed?

  • Methodology : Nitration is hindered by the thiazole ring’s electron-deficient nature. Solutions include:

  • Protonation in acidic media : Use HNO₃/H₂SO₄ at 0–5°C to generate thiazolium ions, directing nitration to the 5-position .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield (65% vs. 40%) .
  • Protection/deprotection : Temporarily block reactive sites using acetyl groups, then deprotect post-nitration .

Q. How are thiazole derivatives tailored for photovoltaic applications without compromising stability?

  • Methodology :

  • Copolymerization : Integrate 4-methylthiazole with fluorinated benzodithiophene (F-BDT) to lower HOMO levels (−5.70 eV), enhancing open-circuit voltage (Voc) in organic solar cells .
  • Bandgap engineering : Adjust conjugation length via alkyl side chains to balance absorption (λmax ~500 nm) and thermal stability (Td > 300°C) .
  • Accelerated aging tests : Expose devices to 85°C/85% humidity for 500 h to assess degradation pathways .

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